molecular formula C15H15N3O4 B15017252 N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)

Cat. No.: B15017252
M. Wt: 301.30 g/mol
InChI Key: YXKFAPFWWJDZTB-CAOOACKPSA-N
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Description

N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazone linkage, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazine derivatives, followed by the reaction with furan-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The furan ring and benzylidene moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide
  • N-{2-[(2E)-2-(5-isopropyl-4-methoxy-2-methylbenzylidene)hydrazino]-2-oxoethyl}-2-(2-naphthyloxy)acetamide

Uniqueness

N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and hydrazone linkage are particularly noteworthy, as they contribute to its versatility in various applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-5-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-10-4-5-12(19)11(7-10)8-17-18-14(20)9-16-15(21)13-3-2-6-22-13/h2-8,19H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+

InChI Key

YXKFAPFWWJDZTB-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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